Decaethylene glycol dodecyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Decaethylene glycol dodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C32H66O11 and a molecular weight of 626.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decaethylene glycol dodecyl ether is typically synthesized through the ethoxylation of dodecyl alcohol with ethylene oxide. The reaction is carried out under alkaline conditions, often using a catalyst such as potassium hydroxide. The process involves the sequential addition of ethylene oxide to dodecyl alcohol, resulting in the formation of the desired ether .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation and product purity. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Decaethylene glycol dodecyl ether primarily undergoes reactions typical of nonionic surfactants. These include:

Oxidation: The ether can be oxidized under harsh conditions, leading to the formation of various oxidation products.

Substitution: The hydroxyl groups in the molecule can participate in substitution reactions, forming esters or ethers with other compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Acidic or basic catalysts can facilitate the substitution reactions.

Major Products:

Oxidation: Various carboxylic acids and aldehydes.

Substitution: Esters and ethers depending on the reactants used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of decaethylene glycol dodecyl ether is primarily based on its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility in aqueous solutions. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Polyethylene glycol dodecyl ether: Similar in structure but with varying degrees of ethoxylation.

Polyoxyethylene lauryl ether: Another nonionic surfactant with similar applications but different chain lengths.

Uniqueness: Decaethylene glycol dodecyl ether is unique due to its specific degree of ethoxylation, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing hydrophobic compounds and stabilizing emulsions .

Biological Activity

Decaethylene glycol dodecyl ether (C12E10) is a nonionic surfactant widely utilized in various biochemical applications due to its unique properties as an emulsifier, solubilizer, and wetting agent. This compound belongs to the family of polyethylene glycol (PEG) derivatives and is characterized by its ability to reduce surface tension, facilitating the mixing of hydrophilic and hydrophobic substances. Its biological activity has garnered interest in fields such as pharmacology, microbiology, and biochemistry.

- Chemical Formula : C32H66O11

- Molecular Weight : 626.86 g/mol

- CAS Number : 9002-92-0

- Physical Form : Semi-solid at room temperature

This compound is particularly notable for its amphiphilic nature, which allows it to interact with both water and lipid phases.

This compound exhibits significant biological activity through its surfactant properties. It can disrupt lipid membranes, which is crucial for its applications in virology and microbiology. Studies have shown that it can enhance the virucidal activity of certain disinfectants against lipid-containing viruses by facilitating the extraction of lipids from viral envelopes, leading to viral inactivation .

Case Studies and Research Findings

-

Virucidal Activity :

- A study investigated the synergistic effects of this compound in combination with other surfactants against various viruses, including herpes simplex virus and respiratory syncytial virus. The results indicated a marked increase in virucidal efficacy when used in mixtures, highlighting its potential as a disinfectant component .

-

Protein Interaction :

- Research has explored the interactions between this compound and bovine serum albumin (BSA). The findings revealed that the surfactant could significantly alter the conformation of BSA, impacting its biological functions. This interaction is critical for applications in drug delivery systems where protein stability is essential .

- Micellization Studies :

Comparative Biological Activity Table

Applications

- Pharmaceuticals : Used as an excipient to improve drug solubility and stability.

- Disinfectants : Effective in formulations targeting lipid-enveloped viruses.

- Biochemical Research : Serves as a molecular tool for studying protein interactions and membrane dynamics.

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQWDINDMFMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

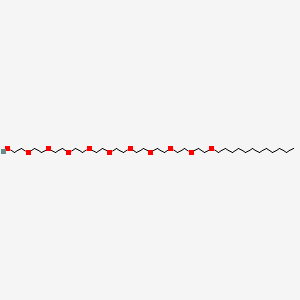

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863903 |

Source

|

| Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.